molecular formula C18H23FN2O2S2 B2537372 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 946222-35-1

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2537372
CAS No.: 946222-35-1
M. Wt: 382.51
InChI Key: XSPVVHLBKZVYOT-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and fluorobenzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the thiophene and fluorobenzenesulfonamide groups. Key steps may include:

    Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of Fluorobenzenesulfonamide: This step often involves sulfonylation reactions using fluorobenzenesulfonyl chloride and appropriate amine intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted fluorobenzenesulfonamide derivatives.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can provide conformational flexibility, while the thiophene and fluorobenzenesulfonamide groups can participate in specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide: Similar structure but with a piperidine ring instead of azepane.

    N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-3-fluorobenzenesulfonamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is unique due to the combination of the azepane ring, thiophene group, and fluorobenzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVVHLBKZVYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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